
Furylacryloylalanyllysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furylacryloylalanyllysine is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related furylacryloyl compounds and their interactions with biological systems, which can provide insights into the properties and potential reactivity of furylacryloylalanyllysine. For instance, furylacryloyl groups are known to exhibit antimicrobial activity, as demonstrated by the study of α-furylacrylic acid . This suggests that furylacryloylalanyllysine may also possess similar properties, potentially making it of interest in the development of antimicrobial agents.
Synthesis Analysis
The synthesis of α-furylacrylic acid, a related compound, has been explored and found to exhibit significant
Applications De Recherche Scientifique
Interaction with Angiotensin-Converting Enzyme (ACE)
Furylacryloyl derivatives, including furylacryloylalanyllysine, have been studied for their interaction with angiotensin-converting enzyme (ACE). A study involving transferred NOESY experiments found that some furylacryloyl derivatives bind strongly to ACE, providing insights into their relative affinities and binding sites. This study provides valuable information for understanding the interaction mechanism of these derivatives with ACE, which could be beneficial in designing ACE inhibitors (Mayer & Meyer, 2000).
Photochemical Properties
The photochemical cis-trans isomerization of furylacryloylpeptides, including furylacryloylalanyllysine, has been observed to occur quickly in daylight. This property can significantly affect the kinetic behavior of these peptides as substrates for proteolytic enzymes like carboxypeptidase Y, and thus has implications for their use in various scientific and medical applications (Kanstrup & Buchardt, 1991).
Enzymatic Hydrolysis Studies
Studies on the enzymatic hydrolysis of furylacryloyl-tyrosine derivatives by chymotrypsin revealed insights into the reaction mechanism and kinetics. Although the research did not directly involve furylacryloylalanyllysine, it contributes to the broader understanding of how furylacryloyl derivatives interact with enzymes and could guide further research on furylacryloylalanyllysine's enzymatic interactions (Yu & Viswanatha, 1969).
ACE Inhibitory Activity
Furylacryloyl derivatives, including furylacryloylalanyllysine, have been investigated for their angiotensin-converting enzyme (ACE) inhibitory activity. A study developed a sensitive HPLC-UV method using furylacryloyl derivatives as substrates to determine ACE inhibitory activity. This method is beneficial for screening and evaluating the potential of these derivatives in ACE inhibition, which is a key aspect of hypertension management (Lahogue et al., 2010).
Adenylyl Cyclase Regulation
A study on the regulation of adenylyl cyclase, which looked into the binding mechanism of various compounds, including furylacryloyl derivatives, provided insights into the development of selective regulators for adenylyl cyclase isoforms. This research could be beneficial in understanding the selective regulation of cellular signaling pathways (Onda et al., 2001).
Propriétés
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]propanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O5/c1-11(18-14(20)8-7-12-5-4-10-24-12)15(21)19-13(16(22)23)6-2-3-9-17/h4-5,7-8,10-11,13H,2-3,6,9,17H2,1H3,(H,18,20)(H,19,21)(H,22,23)/b8-7+/t11-,13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUABSYGNBFITP-DDOQPMFUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C=CC1=CC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)/C=C/C1=CC=CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furylacryloylalanyllysine | |
CAS RN |
76079-03-3 |
Source


|
| Record name | Furylacryloylalanyllysine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076079033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

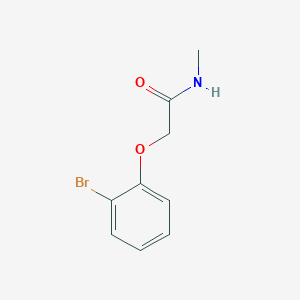
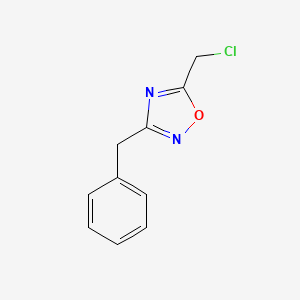

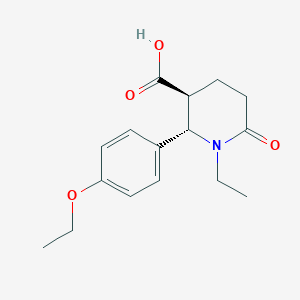

![3-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B1336236.png)
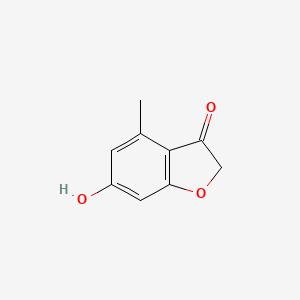
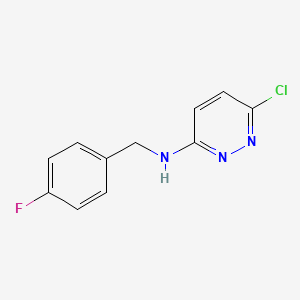
![Ethyl 3-[(4-acetamidophenyl)sulfanylmethyl]-5-amino-4-cyanothiophene-2-carboxylate](/img/structure/B1336240.png)
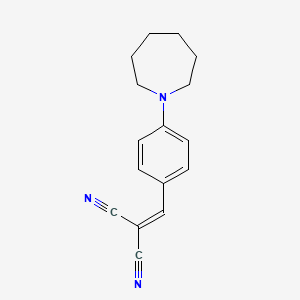
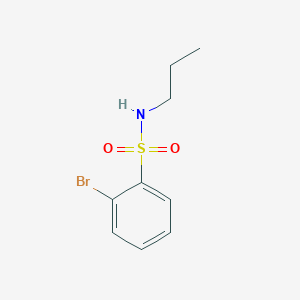
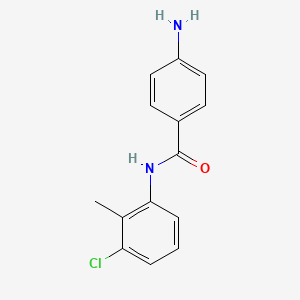
![2-[[2-(Boc-amino)ethyl]amino]acetic acid](/img/structure/B1336258.png)
![tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1336259.png)